
Benzyl salicylate
Overview
Description
Benzyl salicylate is an organic compound that belongs to the family of salicylate esters. It is formed by the esterification of salicylic acid and benzyl alcohol. This compound is widely recognized for its sweet, floral aroma, making it a preferred additive in the fragrance and cosmetic industries. This compound is also used as a UV light absorber and appears as an almost colorless liquid with a mild odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl salicylate is synthesized through an esterification reaction between salicylic acid and benzyl alcohol. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the process. The reaction is carried out under controlled temperatures, usually ranging from 100°C to 120°C. Water is produced as a byproduct and is continuously removed to drive the reaction towards completion .
Industrial Production Methods: In industrial settings, this compound can be produced using supported catalysts. For example, a process involving zinc oxide as a supported catalyst allows the reaction to occur at temperatures between 140°C and 160°C for 10-40 hours. This method offers high product yield and reduces the production of inorganic salt wastewater .
Chemical Reactions Analysis
Types of Reactions: Benzyl salicylate undergoes various chemical reactions, including:
Hydrolysis: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and benzyl alcohol.
Oxidation: this compound can be oxidized to produce benzaldehyde and salicylic acid.
Substitution: The benzyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products Formed:
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzaldehyde and salicylic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cosmetic Applications
Benzyl salicylate is widely utilized in cosmetic formulations due to its pleasant scent and UV-absorbing properties. It is primarily found in:
- Fragrances : Used as a fixative to enhance the longevity of scents in perfumes and personal care products.
- Sunscreens : Acts as a UV filter, protecting skin from harmful ultraviolet radiation.
Safety Assessments in Cosmetics
The safety of this compound in cosmetics has been evaluated by various regulatory bodies. The Scientific Committee on Consumer Safety (SCCS) concluded that it is safe for use at concentrations up to 0.5% in leave-on products, based on both traditional risk assessments and newer methodologies like next-generation risk assessment (NGRA) .
Table 1: Maximum Concentrations for Cosmetic Use
Product Type | Maximum Concentration (%) |
---|---|
Leave-on Products | 0.5 |
Rinse-off Products | 1.0 |
Therapeutic Applications
Recent studies have explored the potential therapeutic effects of this compound, particularly its estrogenic activity.
Estrogenic Activity
Research has demonstrated that this compound can mimic estrogenic responses in vitro:
- Cell Proliferation Studies : In MCF7 human breast cancer cells, this compound increased cell proliferation, indicating its potential role as an endocrine disruptor .
Table 2: Estrogenic Activity Assays
Assay Type | Result |
---|---|
Competitive Binding Assay | Displaced estradiol |
Gene Expression Assay | Increased ERE-CAT expression |
Cell Proliferation Assay | Enhanced proliferation |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. A study involving guinea pigs indicated that sensitization reactions occurred at higher concentrations, but overall, it was deemed safe for cosmetic use .
Acute Toxicity Studies
- Dermal Toxicity : The acute dermal LD50 was determined to be approximately 14.15 g/kg in rabbits, indicating low toxicity at typical exposure levels .
- Oral Toxicity : The oral LD50 was reported as 2230 mg/kg, further supporting its safety when used as intended .
Case Studies and Research Findings
A notable case study involved an NGRA approach to evaluate the systemic safety of this compound when used in cosmetics. This study utilized advanced methodologies such as physiologically based pharmacokinetic (PBPK) modeling and toxicogenomics to assess internal exposure levels and potential toxicity .
Key Findings from the Case Study:
- The maximum concentration of this compound was significantly lower than its metabolite, salicylic acid, suggesting a favorable safety margin.
- The study concluded that daily application of this compound at cosmetic concentrations is safe for human use.
Mechanism of Action
Benzyl salicylate exerts its effects primarily through its ability to absorb UV light. The ortho substitution in its structure allows it to form intramolecular hydrogen bonds, which enhances its UV absorption properties. This makes it effective in protecting the skin from UV radiation when used in sunscreen products . Additionally, its aromatic structure allows it to interact with various molecular targets, contributing to its fragrance properties .
Comparison with Similar Compounds
Methyl Salicylate: Another ester of salicylic acid, known for its wintergreen scent and used in topical analgesics.
Ethyl Salicylate: Similar in structure but with an ethyl group instead of a benzyl group, used in flavorings and fragrances.
Phenyl Salicylate: Used as a UV absorber and in the formulation of plastics and lacquers.
Uniqueness of Benzyl Salicylate: this compound stands out due to its unique combination of a sweet, floral aroma and its effectiveness as a UV absorber. Its ability to act as a fixative in perfumes without depressing the vibrancy of the fragrance makes it particularly valuable in the cosmetic industry .
Biological Activity
Benzyl salicylate (BSal) is an organic compound commonly used in cosmetics and fragrances, noted for its potential biological activities. This article explores its anti-inflammatory properties, absorption characteristics, and safety assessments based on diverse research findings.
Chemical Structure and Properties
This compound is an ester formed from benzyl alcohol and salicylic acid. Its chemical formula is , and it exhibits a molecular weight of 232.24 g/mol. The compound is known for its solubility in organic solvents and limited solubility in water, which influences its application in various formulations.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
This compound demonstrates its anti-inflammatory effects through several mechanisms:
- Inhibition of iNOS and COX-2 : It significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated RAW 264.7 macrophages, which are critical mediators in inflammatory responses .
- NF-κB Pathway Modulation : The compound inhibits the degradation of I-κBα, leading to decreased activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation .
Research Findings
A study conducted on RAW 264.7 macrophages demonstrated that this compound was more effective than L-NMMA (a known iNOS inhibitor) in reducing NO production, indicating its potential as a therapeutic agent for inflammatory diseases .
Absorption and Toxicity Studies
The absorption characteristics of this compound have been evaluated through various in vitro studies.
Skin Absorption
In a study assessing percutaneous absorption, this compound was applied to excised rat skin at varying concentrations (1%, 3%, and 10%). The results indicated significant migration into receptor fluid, with absorption rates of 62.7%, 58.8%, and 40.3%, respectively .
Toxicity Assessments
Toxicological evaluations have shown that this compound has a relatively low acute dermal toxicity with an LD50 value of approximately 14.15 g/kg in rabbits . Furthermore, oral toxicity studies reported an LD50 of 2230 mg/kg in rats, suggesting that while it is generally safe at low concentrations, higher doses can lead to adverse effects .
Case Studies and Safety Assessments
A recent ab initio risk assessment study utilized new approach methodologies (NAMs) to evaluate the safety profile of this compound as a cosmetic ingredient. The findings concluded that daily application at concentrations up to 0.5% is considered safe for human use based on both traditional and NAM-based assessments .
Assessment Method | Findings |
---|---|
Traditional Risk Assessment | Identified salicylic acid as the toxicologically critical entity |
NAMs Evaluation | Estimated safe exposure levels significantly higher than observed concentrations |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying benzyl salicylate in complex matrices like cosmetic formulations?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is optimal due to its sensitivity in detecting low concentrations (e.g., 0.001% in leave-on products). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile derivatives. Validate methods using NIST-certified reference standards (CAS 118-58-1) .
- Regulatory Context : Ensure alignment with EU SCCS guidelines (Table 1) for maximum permitted concentrations in rinse-off/leave-on products .
Q. How can researchers validate the purity of synthesized this compound for pharmacological studies?
- Protocol : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities (e.g., residual benzyl alcohol). Cross-reference spectral data with NIST Chemistry WebBook entries (InChIKey: ZCTQGTTXIYCGGC-UHFFFAOYSA-N) .
Q. What experimental protocols ensure safe handling of this compound in laboratory settings?
- Safety Measures : Follow OSHA guidelines for skin protection, given its classification as a potential contact allergen. Use fume hoods during synthesis or extraction to mitigate inhalation risks. Reference Safety Data Sheets (SDS) for disposal protocols .
Q. How should stability studies for this compound in cosmetic formulations be designed?
- Design : Conduct accelerated stability testing under varying pH (4–8), temperature (4–40°C), and UV exposure. Monitor degradation products (e.g., salicylic acid) via HPLC. Compare results with IFRA stability criteria for fragrance ingredients .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s allergenicity?
- Approach : Use human epidermal models (e.g., EpiDerm™) for in vitro sensitization assays, correlating results with murine local lymph node assay (LLNA) data. Cross-validate with clinical patch-testing studies to address discrepancies between EU SCCS (safe at ≤0.01%) and UK allergenicity restrictions .
Q. What mechanistic insights support this compound’s anti-inflammatory activity in macrophage models?
- Experimental Design : Treat lipopolysaccharide-stimulated RAW 264.7 macrophages with this compound (e.g., 15 µM). Quantify IκB kinase (IKKα/β) inhibition via Western blot and NF-κB nuclear translocation via immunofluorescence. Compare potency to dexamethasone controls .
Q. How can multi-omics approaches elucidate this compound’s dual role as a UV stabilizer and fragrance enhancer?
- Strategy : Perform transcriptomics (RNA-seq) to identify UV-response genes (e.g., MMP1) in keratinocytes and metabolomics (LC-MS) to profile volatile organic compounds in fragrance blends. Integrate data using pathway analysis tools like MetaboAnalyst .
Q. What molecular interactions explain this compound’s enhancement of olfactory receptor responses?
- Method : Use bioelectronic nose systems with hOR1A2-expressing HEK-293 cells. Measure luminescence intensity changes in response to geraniol co-administered with this compound (0.1–1 µM). Calculate equilibrium constant shifts (e.g., from 8.37×10¹¹ M⁻¹ to 1.64×10¹⁵ M⁻¹) via dose-response modeling .
Q. How do regulatory disparities (e.g., EU vs. IFRA) impact experimental design for safety assessments?
- Analysis : Compare EU SCCS endocrine disruption thresholds (based on NOAEL/LOAEL) with IFRA’s 12-category exposure limits. Use probabilistic exposure modeling (e.g., ConsExpo) to simulate real-world scenarios, such as dermal absorption in leave-on products .
Q. What computational tools are suitable for predicting this compound’s binding affinity to human serum albumin (HSA)?
Properties
IUPAC Name |
benzyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Record name | BENZYL SALICYLATE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID1024598 | |
Record name | Benzyl salicylate | |
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Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
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Boiling Point |
406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Flash Point |
180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
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Density |
1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |
Record name | BENZYL SALICYLATE | |
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Record name | Benzyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |
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Vapor Pressure |
7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |
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Color/Form |
Thick liquid, Colorless liquid | |
CAS No. |
118-58-1 | |
Record name | BENZYL SALICYLATE | |
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Melting Point |
75 °F (NTP, 1992), 24 °C, 23.4 °C | |
Record name | BENZYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19875 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzyl salicylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.